Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate
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Overview
Description
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is an organic compound with the molecular formula C7H11NO4S It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is efficient and yields the desired product with high purity . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate involves its interaction with various molecular targets. The compound can intercalate with DNA, forming hydrogen bonds and pi-stacking interactions, which can affect DNA replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxothiazolidine-5-acetic acid: Similar in structure but lacks the methyl ester group.
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with different biological activities.
Methyl 2-(2,4-dioxothiazolidin-5-yl)acetate: Similar but without the additional methyl group on the thiazolidine ring
Uniqueness
Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate is unique due to its specific structural features, such as the methyl group on the thiazolidine ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
methyl 2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C7H9NO4S/c1-7(3-4(9)12-2)5(10)8-6(11)13-7/h3H2,1-2H3,(H,8,10,11) |
InChI Key |
HEUAVRYQEZOPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)S1)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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